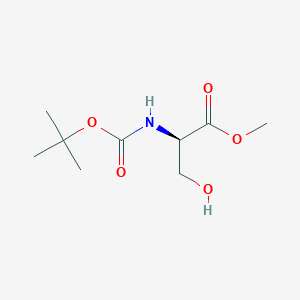

N-Boc-D-serine methyl ester

Description

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANNKFASHWONFD-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327481 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95715-85-8 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-D-serinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BOC-D-SERINE METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Boc-D-serine Methyl Ester

N-(tert-butoxycarbonyl)-D-serine methyl ester, commonly referred to as N-Boc-D-serine methyl ester, is a pivotal chiral building block in synthetic organic chemistry and drug development.[1][2] This derivative of the non-proteinogenic amino acid D-serine is widely utilized in peptide synthesis and for the creation of complex molecular architectures.[1][2] Its strategic importance stems from the presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine, which allows for controlled and selective reactions in multi-step syntheses.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is typically a colorless to light yellowish liquid or a white to off-white solid at room temperature.[1][2][4] It is stable under standard laboratory conditions.[2] The compound's methyl ester group enhances its solubility and reactivity for further chemical modifications.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 95715-85-8 | [1][2] |

| Molecular Formula | C₉H₁₇NO₅ | [1][2][4] |

| Molecular Weight | 219.24 g/mol | [1][5] |

| Appearance | Colorless to light yellow clear liquid or white to off-white solid | [1][2][4] |

| Boiling Point | 215 °C | |

| Density | 1.08 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.453 | |

| Optical Rotation | [α]₂₀/D = +20 ± 3º (c=1 in MeOH); [α]₂₅/D = +18.8° (c=5 in methanol) | [1] |

| Purity | ≥ 97-98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data | Source(s) |

| ¹H NMR (200 MHz, C₆D₆, 17°C) | δ: 1.41 (s, 9 H), 2.50 (br, s, 1H), 3.26 (s, 3 H), 3.66 (dd, 1H, J = 11 and 4), 3.76 (dd, 1H, J = 11 and 4), 4.40 (m, 1H), 5.60 (m, 1H) | [8] |

| Infrared (IR) (neat) cm⁻¹ | 3400, 1720 (br) | [8] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through several methods. Below are detailed protocols for two common approaches.

Protocol 1: Esterification using Methyl Iodide and Potassium Carbonate

This method avoids the use of the highly toxic and carcinogenic diazomethane.[8]

Materials:

-

N-Boc-D-serine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of N-Boc-D-serine in dimethylformamide is prepared.[8]

-

Solid potassium carbonate is added to the solution, which is then cooled in an ice-water bath.[8]

-

Methyl iodide is added to the white suspension, and stirring is continued at 0°C.[8]

-

The reaction is warmed to room temperature and stirred for an additional hour.[8] Completion of the reaction can be monitored by TLC analysis.[8]

-

The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.[8]

-

The organic phase is washed with brine, dried with magnesium sulfate, filtered, and concentrated to yield this compound as a pale amber oil.[8]

Protocol 2: Esterification using Diazomethane

This is an alternative method, though it involves hazardous reagents.

Materials:

-

N-Boc-D-serine

-

Ethyl ether

-

Ethereal diazomethane solution

-

Acetic acid

-

Half-saturated sodium bicarbonate solution

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

N-Boc-D-serine is dissolved in ethyl ether and cooled in an ice-water bath.[8]

-

Cold ethereal diazomethane is added in aliquots.[8] The reaction is monitored by TLC.[8]

-

Excess diazomethane is quenched with acetic acid.[8]

-

The resulting solution is extracted with half-saturated sodium bicarbonate solution and then washed with brine.[8]

-

The organic layer is dried with magnesium sulfate, filtered, and concentrated to give this compound as a colorless, sticky foam.[8]

Visualization of Synthetic Workflow

The general workflow for the synthesis and purification of this compound can be visualized as follows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 95715-85-8: N-(tert-butoxycarbonyl)-D-serine methyl es… [cymitquimica.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. N-(tert-Butoxycarbonyl)-D-serine Methyl Ester | CymitQuimica [cymitquimica.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. N-Boc-(D)-Serine methyl ester, 98% 95715-85-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 7. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to N-Boc-D-serine Methyl Ester

This guide provides an in-depth overview of N-Boc-D-serine methyl ester, a critical chiral building block in modern organic synthesis and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, applications, and handling.

Core Properties and Specifications

This compound is a derivative of the amino acid D-serine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid. These modifications enhance its stability and utility in various synthetic applications.[1][2]

| Property | Value | Reference |

| Molecular Weight | 219.23 g/mol | |

| 219.24 g/mol | [3][4][5][6] | |

| Chemical Formula | C₉H₁₇NO₅ | [3][4][6] |

| CAS Number | 95715-85-8 | [3][6] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Purity | >98.0% (HPLC) | [3] |

| Density | 1.08 g/mL at 25 °C | |

| Boiling Point | 215 °C | |

| 354.3 °C at 760 mmHg | [7] | |

| Flash Point | 113 °C (235.4 °F) - closed cup | [8] |

| Refractive Index (n20/D) | 1.453 | |

| Optical Activity ([α]25/D) | +18.8°, c = 5 in methanol | |

| Synonyms | N-Boc-(D)-Serine methyl ester, Boc-D-Ser-OMe, (R)-Methyl 2-(tert-butoxycarbonylamino)-3-hydroxypropanoate | [2][3][6] |

Key Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of chemical and pharmaceutical research.

-

Peptide Synthesis : It serves as a fundamental building block for incorporating D-serine into peptide chains.[1] The Boc protecting group ensures selective reactions at the C-terminus during peptide elongation.[1] It is suitable for solution-phase peptide synthesis.

-

Drug Development : This compound is explored in the creation of novel therapeutics, particularly for neurological disorders, by enabling the synthesis of drugs that modulate neurotransmitter systems.[1] It is also used in the synthesis of anti-cancer agents, such as quinazolinone derivatives that inhibit PI3K activity.[9]

-

Chiral Catalysts : Its defined stereochemistry makes it a useful precursor in the development of chiral catalysts.[1]

-

Bioconjugation : The molecule is employed in techniques to attach biomolecules to surfaces or other molecules, which is crucial for creating targeted drug delivery systems.[1]

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a procedure for the L-isomer, which is described as "essentially identical" for the D-isomer.[10] This method involves the esterification of N-Boc-D-serine.

Materials:

-

N-Boc-D-serine

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-

Water

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ice-water bath

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a cold solution of N-Boc-D-serine (0.16 mol) in 150 mL of dimethylformamide, add solid potassium carbonate (0.176 mol).

-

Stir the mixture for 10 minutes in an ice-water bath.

-

Add methyl iodide (0.32 mol) to the white suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.

-

Continue stirring at 0°C for 30 minutes. The mixture may solidify.

-

Warm the reaction to room temperature and stir for an additional hour. Monitor the reaction completion via TLC analysis.

-

Filter the reaction mixture by suction.

-

Partition the filtrate between 300 mL of ethyl acetate and 300 mL of water.

-

Wash the organic phase with brine (2 x 300 mL).

-

Dry the organic phase with magnesium sulfate, filter, and concentrate to yield this compound as a pale amber oil.[10]

Caption: Synthesis workflow for this compound.

Safety and Handling

N-Boc-DL-serine methyl ester is classified as harmful if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation and ingestion.[11] Use only in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coat.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

-

First Aid:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[11]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[11]

-

Inhalation: Remove to fresh air.[11]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[11]

-

In all cases of exposure, seek medical attention if symptoms occur.[11]

-

Always consult the material safety data sheet (MSDS) before handling this chemical.[7][8][11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 95715-85-8: N-(tert-butoxycarbonyl)-D-serine methyl es… [cymitquimica.com]

- 3. N-(tert-Butoxycarbonyl)-D-serine Methyl Ester | CymitQuimica [cymitquimica.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. N-Boc-N-methyl-D-serine - [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.com [fishersci.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N-Boc-D-serine Methyl Ester

Introduction

N-Boc-D-serine methyl ester is a crucial chiral building block in modern organic synthesis and medicinal chemistry. As a derivative of the non-proteinogenic amino acid D-serine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxyl group. This dual protection strategy allows for selective deprotection and modification at other sites of a target molecule. Its applications are extensive, primarily in peptide synthesis and the development of complex pharmaceutical agents, including novel anticonvulsants and anti-cancer agents.[1][2] This guide provides a detailed overview of the primary synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations for researchers and drug development professionals.

Synthesis Pathways

The synthesis of this compound can be efficiently achieved via two primary strategic routes. The choice of pathway often depends on the starting material availability, scale, and safety considerations of the reagents involved.

-

Pathway A: Amine Protection Followed by Esterification. This is a common and straightforward approach that begins with the protection of the amino group of D-serine, followed by the esterification of the carboxylic acid.

-

Pathway B: Esterification Followed by Amine Protection. This alternative route involves the initial esterification of D-serine to form D-serine methyl ester hydrochloride, which is then subjected to Boc protection.

Below is a logical workflow diagram illustrating the general laboratory process for chemical synthesis.

Caption: General laboratory workflow for chemical synthesis and purification.

Pathway A: Boc Protection Followed by Esterification

This pathway first protects the amine of D-serine using di-tert-butyl dicarbonate ((Boc)₂O) and then esterifies the resulting N-Boc-D-serine. Esterification can be achieved using several methods, with methyl iodide being a common choice that avoids the use of the highly toxic and carcinogenic diazomethane.[3]

Caption: Pathway A - Synthesis via Boc protection then esterification.

Experimental Protocol: Pathway A

Step 1: Synthesis of N-Boc-D-Serine [2]

-

Prepare an aqueous solution of sodium hydroxide (8.4 g, 0.110 mol) by dissolving it in water (53 mL) at room temperature.

-

Cool the sodium hydroxide solution to 5-10 °C in an ice bath.

-

To the cooled solution, add D-serine (10.5 g, 0.100 mol) followed by di-tert-butyl dicarbonate (26.2 g, 0.120 mol), ensuring the temperature is maintained at or below 10 °C.

-

Allow the reaction mixture to warm to 30-35 °C and stir at this temperature for approximately 20 hours.

-

Upon completion, the resulting aqueous solution of N-Boc-D-serine can often be used directly in the next step or worked up by acidification and extraction if isolation is required.

Step 2: Synthesis of this compound [3] This protocol is adapted from a procedure for the L-enantiomer.

-

To a cold (ice-water bath) solution of N-Boc-D-serine (e.g., 0.16 mol) in dimethylformamide (DMF, 150 mL), add solid potassium carbonate (24.3 g, 0.176 mol).

-

Stir the suspension for 10 minutes in the ice bath.

-

Add methyl iodide (20.0 mL, 0.32 mol) to the white suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle it in a well-ventilated fume hood.

-

Continue stirring at 0 °C for 30 minutes, during which the mixture may solidify.

-

Warm the reaction to room temperature and stir for an additional hour. Monitor for completion using Thin Layer Chromatography (TLC).

-

Filter the reaction mixture by suction.

-

Partition the filtrate between ethyl acetate (300 mL) and water (300 mL).

-

Wash the organic phase with brine (2 x 300 mL), dry it over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Quantitative Data: Pathway A

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1 | D-Serine | (Boc)₂O, NaOH | Water | 5-35 °C | 20 h | ~100% (in solution) | [2] |

| 2 | N-Boc-L-serine | CH₃I, K₂CO₃ | DMF | 0 °C to RT | 1.5 h | 86% | [3] |

Pathway B: Esterification Followed by Boc Protection

This pathway first converts D-serine into its methyl ester, typically as a hydrochloride salt to protect the amine during esterification. The resulting salt is then neutralized and protected with (Boc)₂O.

Caption: Pathway B - Synthesis via esterification then Boc protection.

Experimental Protocol: Pathway B

Step 1: Synthesis of D-Serine Methyl Ester Hydrochloride [4] This protocol is adapted from a procedure for the L-enantiomer.

-

In an inert atmosphere, dissolve D-Serine (e.g., 9.59 mmol) in methanol (2 mL/mmol).

-

Cool the solution to below 0 °C using a brine/ice bath.

-

Slowly add thionyl chloride (56.69 mmol, 5.9 eq.) via syringe.

-

Reflux the reaction mixture for 3 hours.

-

After the reaction is complete, concentrate the mixture and co-evaporate with ether to obtain the product as a white crystalline solid.

Step 2: Synthesis of this compound [5] This protocol is adapted from a procedure for the L-enantiomer.

-

Suspend crude D-serine methyl ester hydrochloride (e.g., 0.29 mol) in dichloromethane (DCM, 200 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (Et₃N, 79 mL, 0.57 mol) to neutralize the hydrochloride salt, followed by di-tert-butyl dicarbonate (68 g, 0.31 mol).

-

Remove the cooling bath and stir the reaction mixture at room temperature overnight.

-

Dilute the mixture with methyl tert-butyl ether (300 mL).

-

Filter the mixture to remove triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure to yield the final product.

Quantitative Data: Pathway B

| Step | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1 | L-Serine | SOCl₂, Methanol | Methanol | Reflux | 3 h | 80% | [4] |

| 2 | L-Serine Methyl Ester HCl | (Boc)₂O, Et₃N | DCM | 0 °C to RT | Overnight | Not specified | [5] |

Conclusion

The synthesis of this compound is well-established, with two primary, reliable pathways available to chemists. Pathway A, involving initial Boc protection followed by methylation, offers a straightforward route, with the methyl iodide method providing a safer alternative to diazomethane.[3] Pathway B, which begins with esterification to the hydrochloride salt followed by Boc protection, is also highly effective and common in literature.[4][5] The selection between these methods will depend on factors such as reagent availability, safety protocols, and the specific requirements of the subsequent synthetic steps. Both pathways provide high yields of this valuable synthetic intermediate.

References

A Technical Guide to the Solubility of Boc-D-Ser-OMe in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-Butoxycarbonyl-D-serine methyl ester (Boc-D-Ser-OMe), a crucial building block in peptide synthesis and various pharmaceutical development processes. An understanding of its solubility profile in common laboratory solvents is essential for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data, provides a detailed experimental protocol for its determination, and presents a visual workflow for solubility assessment.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for Boc-D-Ser-OMe is not extensively available in published literature. However, based on qualitative statements from various chemical suppliers and quantitative data for structurally similar compounds, a solubility profile can be established. The following table summarizes the available information. It is important to note that solubility can be influenced by factors such as solvent purity, temperature, and the crystalline form of the solute.

| Solvent | Solvent Type | Quantitative Solubility (mg/mL) | Qualitative Solubility | Source / Notes |

| Boc-D-Ser-OMe | ||||

| Methanol | Polar Protic | Data not available | Soluble | Based on general statements for Boc-protected amino acid esters. |

| Dichloromethane (DCM) | Chlorinated | Data not available | Soluble | Based on general statements for Boc-protected amino acid esters. |

| Water | Polar Protic | Data not available | Less Soluble / Slightly Soluble | [1] |

| Boc-L-Ser-OMe (L-isomer) | ||||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 | Soluble | [1] |

| Chloroform | Chlorinated | Data not available | Soluble | [1] |

| Dichloromethane (DCM) | Chlorinated | Data not available | Soluble | [1] |

| Ethyl Acetate | Ester | Data not available | Soluble | [1] |

| Acetone | Ketone | Data not available | Soluble | [1] |

| Water | Polar Protic | Data not available | Slightly Soluble | [1] |

| Related Compounds | ||||

| Boc-Gly-OMe in DMSO | Polar Aprotic | 200 (ultrasonication may be required) | Soluble | |

| L-Serine methyl ester HCl in Water | Polar Protic | ≥ 100 | Soluble | Unprotected form. |

| L-Serine methyl ester HCl in DMSO | Polar Aprotic | 100 (ultrasonication may be required) | Soluble | Unprotected form. |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. This protocol outlines the steps for determining the solubility of Boc-D-Ser-OMe.

1. Materials and Equipment:

-

Boc-D-Ser-OMe (high purity)

-

Selected laboratory solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or orbital incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Pipettes and tips

-

Apparatus for solvent evaporation (e.g., rotary evaporator, nitrogen stream)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup.

2. Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid Boc-D-Ser-OMe to a pre-weighed vial. The presence of undissolved solid after equilibration is crucial for ensuring saturation.

-

Record the initial mass of the solid.

-

Add a known volume or mass of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The equilibration time should be determined empirically to ensure the concentration of the dissolved solid in the supernatant remains constant over time.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

4. Quantification:

-

Method A: Gravimetric Analysis

-

Weigh the vial containing the filtered supernatant.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of Boc-D-Ser-OMe.

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature and then weigh it again.

-

The mass of the dissolved Boc-D-Ser-OMe can be determined by subtracting the mass of the empty vial.

-

Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.

-

-

Method B: HPLC Analysis

-

Prepare a series of standard solutions of Boc-D-Ser-OMe of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample solution into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Boc-D-Ser-OMe.

Caption: Workflow for Solubility Determination of Boc-D-Ser-OMe.

References

An In-depth Technical Guide to the Stability and Storage of N-Boc-D-serine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-D-serine methyl ester. The information presented herein is crucial for maintaining the integrity of this compound in research and development settings, ensuring the reliability and reproducibility of experimental outcomes.

Core Chemical Stability Profile

This compound is a derivative of the amino acid D-serine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid. The stability of this compound is primarily dictated by the lability of these two functional groups under various environmental conditions.

Key Stability Characteristics:

-

pH Sensitivity: The N-Boc group is notably labile to acidic conditions, readily undergoing cleavage to yield the free amine. Conversely, it exhibits significant stability in basic and nucleophilic environments. The methyl ester, however, is susceptible to hydrolysis under basic conditions.

-

Thermal Stability: The compound is sensitive to high temperatures, which can induce the thermal removal of the Boc group.

-

Moisture Sensitivity: As with many esters, this compound is sensitive to moisture, which can lead to hydrolysis of the ester linkage, particularly under non-neutral pH conditions.

-

Photosensitivity: While specific data for this compound is limited, amino acid derivatives can be susceptible to photodegradation upon exposure to UV light.

Quantitative Stability Data

Table 1: pH Stability Profile (Estimated)

| pH Range | N-Boc Group Stability | Methyl Ester Stability | Overall Stability of this compound |

| < 4 | Labile | Stable | Poor |

| 4 - 6 | Generally Stable | Generally Stable | Moderate to Good |

| 6 - 8 | Stable | Moderately Stable | Moderate |

| > 8 | Stable | Labile | Poor |

Table 2: Temperature Stability Profile (Estimated)

| Temperature Range | Timeframe | Expected Degradation |

| -20°C | Long-term | Minimal |

| 0 - 8°C | Months | Low |

| Room Temperature (~25°C) | Days to Weeks | Gradual degradation, primarily hydrolysis if moisture is present |

| > 40°C | Hours to Days | Accelerated degradation |

| > 150°C | Minutes to Hours | Rapid thermal deprotection of the Boc group |

Table 3: Recommended Storage Conditions

| Condition | Recommendation | Rationale |

| Temperature | 0 - 8°C (Refrigerated)[1][2] | To minimize thermal degradation and hydrolysis. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Light | Amber vial or dark container | To protect against potential photodegradation. |

| Moisture | Tightly sealed container with desiccant | To prevent hydrolysis of the methyl ester. |

Degradation Pathways

The primary degradation pathways for this compound are acid-catalyzed deprotection and base-catalyzed hydrolysis of the methyl ester.

Caption: Primary degradation pathways of this compound.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

4.1. Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact this compound from its potential degradation products.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted to be in the stable range of 4-6) is typically used.

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm) is often effective for detecting the carbamate and ester chromophores.

-

Forced Degradation: To ensure the method is stability-indicating, samples of this compound should be subjected to forced degradation under various stress conditions:

-

Acidic: 0.1 M HCl at 60°C for several hours.

-

Basic: 0.1 M NaOH at room temperature for several hours.

-

Oxidative: 3% H₂O₂ at room temperature for several hours.

-

Thermal: 80°C for several hours.

-

Photolytic: Exposure to UV light (e.g., 254 nm) for several hours.

-

-

Analysis: The stressed samples are then analyzed by the developed HPLC method to ensure that the degradation products are well-resolved from the parent peak and from each other.

4.2. Long-Term Stability Study Protocol

This protocol outlines a typical long-term stability study to determine the shelf-life of this compound under recommended storage conditions.

Caption: Protocol for a long-term stability study.

Procedure:

-

Sample Preparation: Package multiple, independent samples of a single batch of this compound in inert, light-protected, and tightly sealed containers.

-

Storage: Place the samples in a calibrated stability chamber maintained at the recommended storage condition (e.g., 4°C ± 2°C).

-

Testing Schedule: At predetermined time points (e.g., 0, 3, 6, 12, 18, 24, and 36 months), withdraw a sample for analysis.

-

Analysis: Analyze the sample using the validated stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products.

-

Data Evaluation: Plot the concentration of this compound versus time to determine the degradation kinetics and establish a shelf-life.

Handling and Safety Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.

-

Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

By adhering to the storage and handling guidelines outlined in this technical guide, researchers can ensure the quality and stability of this compound, leading to more reliable and accurate scientific outcomes.

References

The Sentinel of Synthesis: A Technical Guide to the Boc Protecting Group in Serine Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the precise manipulation of reactive functional groups is paramount. For the trifunctional amino acid serine, with its nucleophilic hydroxyl side chain, a strategic approach to protection and deprotection is critical for successful synthetic outcomes. The tert-butyloxycarbonyl (Boc) group has long stood as a cornerstone in this endeavor, offering a robust yet readily cleavable shield for the α-amino group. This technical guide provides an in-depth exploration of the function and application of the Boc protecting group in serine derivatives, complete with quantitative data, detailed experimental protocols, and logical workflows to empower researchers in their synthetic ventures.

The Core Function of the Boc Group in Serine Chemistry

The primary role of the Boc group in serine derivatives is to temporarily block the reactivity of the α-amino group. This protection is essential to prevent a host of undesired reactions during subsequent chemical transformations, most notably peptide bond formation. By converting the primary amine into a carbamate, its nucleophilicity is significantly attenuated, allowing for selective reactions at other sites, such as the carboxyl group or the side-chain hydroxyl group.

The Boc group is favored for its stability under a wide range of conditions, including basic and nucleophilic environments, while being susceptible to cleavage under moderately acidic conditions. This acid lability forms the basis of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), where the Boc group is removed with acids like trifluoroacetic acid (TFA), while side-chain protecting groups, such as the benzyl ether on the serine hydroxyl, remain intact until the final, harsher acid cleavage step (e.g., with HF or TFMSA).[1][2]

Quantitative Data on Protection, Deprotection, and Coupling

The efficiency of Boc protection, deprotection, and subsequent coupling reactions is critical for the overall success of a synthetic route. The following tables summarize key quantitative data for these processes involving serine derivatives.

Table 1: N-terminal Boc Protection of L-Serine

| Reagent/Conditions | Solvent | Yield (%) | Reference |

| (Boc)₂O, NaHCO₃ (aq) | Water/Dioxane | ~90 | |

| (Boc)₂O, NaOH (aq) | Water/Dioxane | High | Organic Syntheses, Vol. 70, p.88 |

| (Boc)₂O, Na₂CO₃ (aq) | Water | 90.15 |

Table 2: N-terminal Boc Deprotection of Serine-Containing Peptides

| Reagent | Solvent | Time | Yield (%) | Notes | Reference |

| 50% TFA | DCM | 30 min | >99 | Standard SPPS conditions | [3] |

| 4 M HCl | Dioxane | 30-60 min | High | Alternative to TFA | [4] |

| p-TsOH | Choline chloride (DES) | 10-30 min | >98 | "Green" chemistry approach | [5] |

Table 3: Coupling Efficiency of Boc-Ser(Bzl)-OH with Various Reagents

| Coupling Reagent | Additive | Typical Yield (%) | Racemization Risk | Key Advantages & Disadvantages |

| HATU | HOAt | >95 | Very Low | High reactivity and speed, effective for sterically hindered couplings; higher cost.[6][7] |

| HBTU | HOBt | >90 | Low | Good balance of reactivity and cost, reliable for standard couplings.[6][7] |

| DIC | HOBt | 80-95 | Low to Moderate | Cost-effective; formation of insoluble dicyclohexylurea (DCU) byproduct.[6] |

| EDC | HOBt | 80-95 | Low to Moderate | Cost-effective, water-soluble byproducts are easily removed.[6] |

Note: Yields are context-dependent and can be influenced by the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of successful synthesis. The following sections provide step-by-step methodologies for key transformations involving Boc-protected serine.

Protocol for N-terminal Boc Protection of L-Serine

Materials:

-

L-Serine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M HCl (aq)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve L-Serine (1.0 eq) in a 1:1 mixture of water and dioxane.

-

Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield Boc-L-Serine as a white solid or viscous oil.

Protocol for Side-Chain Protection of Boc-L-Serine with Benzyl Bromide

Materials:

-

Boc-L-Serine

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous lithium bromide (LiBr)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve Boc-L-Serine (1.0 eq) in anhydrous DMF.

-

Add cesium carbonate (1.05 eq) to the solution and stir at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous LiBr, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford Boc-L-Ser(Bzl)-OH.

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis

Materials:

-

Boc-Ser(Bzl)-peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

Procedure:

-

Swell the Boc-Ser(Bzl)-peptide-resin in DCM in a reaction vessel.

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).

-

Drain the TFA/DCM solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times).

-

Neutralize the resulting trifluoroacetate salt by washing with a solution of 10% DIEA in DCM (2 x 2 minutes).

-

Wash the resin with DCM (3-5 times) to remove excess base. The resin is now ready for the next coupling step.

Signaling Pathways, Experimental Workflows, and Logical Relationships

Visualizing the chemical transformations and experimental sequences can greatly enhance understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key processes involving Boc-protected serine.

Caption: Mechanism of N-terminal Boc protection of Serine.

References

Spectroscopic Profile of N-Boc-D-serine Methyl Ester: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-D-serine methyl ester, a key building block in peptide synthesis and drug development. The document, intended for researchers, scientists, and professionals in the pharmaceutical industry, details the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics of this compound, along with detailed experimental protocols for data acquisition.

Executive Summary

This compound is a protected amino acid derivative widely used in the synthesis of peptides and other complex organic molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control. This guide presents tabulated ¹H and ¹³C NMR data, as well as IR spectral data, to serve as a valuable reference for scientists working with this compound. Furthermore, detailed methodologies for obtaining these spectra are provided to ensure reproducibility and accuracy in experimental work.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. The NMR data for the L-enantiomer is considered equivalent to the D-enantiomer in terms of chemical shifts and coupling constants.

Table 1: ¹H NMR Spectroscopic Data for N-Boc-L-serine methyl ester in CDCl₃ (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.5 | d | NH |

| ~4.4 | m | α-CH |

| ~3.9 | m | β-CH₂ |

| 3.79 | s | OCH₃ |

| 1.44 | s | C(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-L-serine methyl ester in CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| 171.2 | C=O (ester) |

| 155.7 | C=O (Boc) |

| 80.4 | C (CH₃)₃ |

| 63.6 | β-CH₂ |

| 55.7 | α-CH |

| 52.7 | OCH₃ |

| 28.3 | C(C H₃)₃ |

Table 3: Infrared (IR) Spectroscopic Data for N-Boc-L-serine methyl ester (Neat)[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Broad | O-H stretch |

| 1720 | Strong, Broad | C=O stretch (ester and carbamate) |

Experimental Protocols

The following are general protocols for acquiring NMR and IR spectra of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. ¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the spectrum at a proton frequency of 400 MHz or higher.

-

Typical acquisition parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

3. ¹³C NMR Acquisition:

-

Acquire the spectrum at a carbon frequency of 100 MHz or higher.

-

Typical acquisition parameters:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 200 ppm.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

Protocol for FT-IR Spectroscopy

1. Sample Preparation (for an oily sample):

-

Place a small drop of the neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first, spreading the oil into a thin film.

2. Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

The Strategic Incorporation of N-Boc-D-serine Methyl Ester in Modern Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the role and application of N-Boc-D-serine methyl ester in peptide synthesis. It is designed to serve as a practical guide for researchers, chemists, and professionals in the field of drug development who are engaged in the synthesis of peptides, particularly those containing the non-proteinogenic D-serine residue. This document details the chemical properties of this compound, provides a comparative analysis of synthetic strategies, outlines detailed experimental protocols, and explores the significance of D-serine-containing peptides in biological signaling pathways.

Introduction

The synthesis of peptides with high purity and yield is a cornerstone of modern drug discovery and biomedical research. The incorporation of non-canonical amino acids, such as D-isomers, into peptide sequences can confer remarkable therapeutic advantages, including increased proteolytic stability, enhanced receptor affinity, and unique conformational properties.[1] this compound is a key building block for introducing D-serine into a peptide chain using the well-established tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy.[2][3] This guide will delve into the practical aspects of utilizing this valuable reagent.

Properties of this compound

N-(tert-butoxycarbonyl)-D-serine methyl ester, often abbreviated as Boc-D-Ser-OMe, is a derivative of the D-isomer of serine where the alpha-amino group is protected by a Boc group and the carboxylic acid is esterified with a methyl group.[4] These protecting groups are crucial for preventing unwanted side reactions during peptide synthesis.[5]

| Property | Value | Reference |

| Chemical Formula | C9H17NO5 | [4] |

| Molecular Weight | 219.23 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [4] |

| Assay (HPLC) | ≥97% | [4] |

| Density | ~1.08 g/mL at 25 °C | [4] |

| Optical Rotation | [α]25/D +18.8°, c = 5 in methanol | |

| Solubility | Soluble in common organic solvents like DMF and DCM |

Boc vs. Fmoc Strategy for D-Serine Incorporation

The two predominant strategies in solid-phase peptide synthesis are the Boc and the 9-fluorenylmethyloxycarbonyl (Fmoc) methods.[3][] The choice between them is a critical decision in planning a peptide synthesis campaign.

The Boc strategy utilizes an acid-labile Boc group for Nα-protection, which is typically removed with trifluoroacetic acid (TFA).[3][7] Side-chain protecting groups are generally benzyl-based and are removed in the final cleavage step with strong acids like hydrofluoric acid (HF).[3] The Fmoc strategy, in contrast, employs a base-labile Fmoc group for Nα-protection, which is removed with a piperidine solution.[3] Side-chain protecting groups in the Fmoc strategy are acid-labile (e.g., tert-butyl, trityl) and are cleaved with TFA.[3]

| Feature | Boc Strategy | Fmoc Strategy |

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection | Acid-labile (e.g., 50% TFA in DCM)[7] | Base-labile (e.g., 20% piperidine in DMF)[3] |

| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based)[3] | Acid-labile (e.g., tert-butyl, trityl)[3] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[7] | Moderate acid (e.g., TFA)[3] |

| Key Advantages | Less prone to aggregation in some sequences[] | Milder deprotection conditions, automation-friendly[3] |

| Key Disadvantages | Use of hazardous reagents (HF)[3] | Base-lability can lead to side reactions like aspartimide formation[3] |

For the incorporation of serine, the side-chain hydroxyl group often requires protection to prevent side reactions. In Boc chemistry, this is commonly achieved with a benzyl ether, while in Fmoc chemistry, a tert-butyl ether is typically used.[5]

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into a peptide chain using Boc-SPPS.

General Workflow for Boc-SPPS

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, neutralization, and coupling.

References

- 1. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Boc-(D)-Serine methyl ester, 98% 95715-85-8 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 5. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

An In-depth Technical Guide on the Physical Properties of N-Boc-D-serine methyl ester

This technical guide provides a comprehensive overview of the key physical properties of N-Boc-D-serine methyl ester, a crucial building block in peptide synthesis and pharmaceutical research. The data presented is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.

Core Physical Properties

This compound is a derivative of the amino acid D-serine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a methyl ester on the carboxylic acid. These modifications render it a stable, versatile intermediate for the synthesis of complex peptides and other organic molecules. Typically, it appears as a colorless to light yellow liquid.[1]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. The data is compiled from various chemical suppliers and literature sources.

| Physical Property | Value | Conditions |

| Density | 1.08 g/mL | at 25 °C[2][3] |

| 1.14 g/mL | at 20 °C | |

| Refractive Index (n20/D) | 1.453 | at 20 °C[3] |

Note: Minor variations in reported values can occur due to differences in measurement conditions and sample purity.

Experimental Protocols

While specific experimental details from the original literature are not always provided by suppliers, the following outlines standard methodologies for determining the physical properties listed above.

1. Density Measurement

The density of a liquid sample like this compound is typically determined using a pycnometer or a digital density meter.

-

Protocol using a Pycnometer:

-

The pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it, is first thoroughly cleaned, dried, and weighed (m1).

-

It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and weighed again (m2).

-

The pycnometer is emptied, dried, and filled with this compound at the same temperature, and weighed a final time (m3).

-

The density (ρ) is calculated using the formula: ρ_sample = ((m3 - m1) / (m2 - m1)) * ρ_water

-

2. Refractive Index Measurement

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is commonly measured using an Abbe refractometer.

-

Protocol using an Abbe Refractometer:

-

Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

-

Place a few drops of the this compound sample onto the prism surface.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C), which is typically controlled by a circulating water bath.

-

Adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index value from the instrument's scale.

-

Role in Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis.[4] The Boc group protects the amine functionality to prevent unwanted side reactions during the formation of peptide bonds. The methyl ester protects the carboxylic acid end.

The following diagram illustrates the logical workflow of incorporating a Boc-protected amino acid into a growing peptide chain.

References

Methodological & Application

Application Notes and Protocols for N-Boc-D-serine methyl ester in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D-serine methyl ester is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of D-serine residues into peptide chains. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the α-amino group, while the methyl ester protects the side-chain carboxyl group. The inclusion of D-amino acids, such as D-serine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby prolonging their in vivo half-life and bioavailability. Peptides containing D-serine are of significant interest due to their potential therapeutic applications, particularly in neuroscience, where D-serine acts as a co-agonist of N-methyl-D-aspartate (NMDA) receptors.

This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound in Boc-SPPS.

Data Presentation

Table 1: Comparison of Coupling Reagents for this compound Incorporation in SPPS

| Coupling Reagent | Typical Coupling Efficiency | Relative Cost | Key Advantages & Disadvantages |

| HBTU/HOBt | >98% | Moderate | Advantages: Robust, widely used, and efficient with minimal racemization when HOBt is added. Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |

| HATU/HOAt | >99% | High | Advantages: Highly efficient and rapid, especially for sterically hindered couplings. Superior in reducing side reactions. Disadvantages: Higher cost compared to other reagents. |

| DIC/HOBt | >97% | Low | Advantages: Cost-effective and reliable. Disadvantages: Dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove; DIC produces a more soluble urea. Longer reaction times may be required. |

| PyBOP | >95% | High | Advantages: Efficient and rapid reactions. Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |

Note: The quantitative data are representative values based on typical outcomes for structurally similar hydroxyl-containing amino acids in Boc-SPPS and are intended for comparative purposes.

Experimental Protocols

Protocol 1: General Workflow for Boc-SPPS

The following diagram illustrates the cyclical process of solid-phase peptide synthesis using the Boc protection strategy.

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 2: Incorporation of this compound using HBTU/HOBt

This protocol details a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation and Deprotection:

-

Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes in a reaction vessel.

-

Drain the DCM.

-

Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin. Agitate for 2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes to ensure complete removal of the Boc protecting group.[1]

-

Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.[1]

2. Neutralization:

-

Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM or N,N-Dimethylformamide (DMF) to the resin.[1]

-

Agitate for 2 minutes and drain. Repeat this step once more to ensure complete neutralization of the N-terminal ammonium salt to a free amine.[1]

-

Wash the resin with DCM (3x) to remove excess base.[1]

-

Confirm the presence of free amine using a qualitative method like the Kaiser test. A positive result (blue beads) indicates successful deprotection and neutralization.

3. Coupling Reaction:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.

-

Transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 30-60 minutes.

-

Monitor the completion of the coupling reaction using the Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling is complete.

-

Upon completion, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Cleavage and Deprotection

1. Resin Preparation:

-

After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum.

2. Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail appropriate for the resin and other side-chain protecting groups used. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.

3. Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Stir the mixture at room temperature for 2-3 hours.

4. Peptide Precipitation and Purification:

-

Filter the resin from the cleavage mixture and wash the resin with a small amount of fresh TFA.

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold ether and dry it under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

D-serine Signaling Pathway in Neuronal Communication

D-serine, incorporated into peptides or as a free amino acid, plays a crucial role as a co-agonist at the glycine site of NMDA receptors, which are critical for synaptic plasticity and neurotransmission.[2][3][4]

Caption: D-serine signaling at the glutamatergic synapse.

Experimental Workflow for this compound Incorporation

The following diagram outlines the key steps in a single cycle of incorporating this compound into a growing peptide chain during SPPS.

Caption: Step-by-step workflow for a single coupling cycle.

References

Application Notes: N-Boc-D-serine Methyl Ester as a Versatile Chiral Precursor for Unnatural Amino Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(tert-Butoxycarbonyl)-D-serine methyl ester (N-Boc-D-serine-OMe) is a commercially available and highly versatile chiral building block pivotal in the synthesis of diverse unnatural amino acids (UAAs). Its structure, featuring a stable Boc-protected amine, a methyl-esterified carboxyl group, and a reactive primary hydroxyl group on the side chain, allows for a wide array of chemical modifications. The inherent D-configuration of the stereocenter is crucial for creating specific enantiomers of target molecules, a critical aspect in drug development and peptide chemistry where stereochemistry dictates biological activity. This document provides detailed protocols and applications for leveraging N-Boc-D-serine methyl ester in the synthesis of novel UAAs.

Core Synthetic Strategies

The primary route for derivatization of this compound involves the chemical modification of its β-hydroxyl group. This can be broadly categorized into two main pathways: activation followed by nucleophilic substitution, and oxidation to introduce a carbonyl functionality.

Activation of the β-Hydroxyl Group and Nucleophilic Substitution

The most prevalent strategy involves converting the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or halide. This activated intermediate is then susceptible to nucleophilic substitution (SN2) reactions, allowing for the introduction of a wide variety of side chains.

Caption: General workflow for UAA synthesis via nucleophilic substitution.

This approach has been successfully employed to synthesize a wide array of UAAs, including artificial analogues of phenylalanine, tryptophan, and histidine. For instance, a β-bromoalanine intermediate, which can be generated in situ from a serine tosylate, undergoes efficient cross-electrophile coupling with various aryl halides.

Oxidation of the β-Hydroxyl Group

Oxidation of the primary alcohol to an aldehyde or a carboxylic acid opens up another avenue for diversification. The resulting carbonyl group can participate in a variety of carbon-carbon bond-forming reactions.

-

Oxidation to Aldehyde: Swern oxidation or other mild oxidation methods can convert the hydroxyl group to an aldehyde. This intermediate is a substrate for Wittig reactions, Grignard additions, or reductive amination to introduce diverse side chains.

-

Oxidation to Carboxylic Acid: Stronger oxidation conditions can yield a β-carboxyl group, leading to the formation of aspartic acid analogues.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: Activation of the Hydroxyl Group (Tosylation)

This protocol describes the conversion of the primary hydroxyl group to a p-toluenesulfonate (tosylate), an excellent leaving group for subsequent substitution reactions.

Reaction Scheme: N-Boc-D-serine-OMe + TsCl → N-Boc-D-Ser(OTs)-OMe

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (2.0-3.0 eq) to the solution.

-

Add p-toluenesulfonyl chloride (1.2-1.5 eq) portion-wise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure tosylated product.

Protocol 2: Nucleophilic Substitution with an Aryl Group

This protocol details the synthesis of an N-Boc-protected unnatural D-phenylalanine analogue from the tosylated serine derivative using a photocatalytic cross-electrophile coupling method.

Reaction Scheme: N-Boc-D-Ser(OTs)-OMe + Aryl-Br → N-Boc-D-Phe(Aryl)-OMe

Materials:

-

N-Boc-D-Ser(OTs)-OMe (from Protocol 1)

-

Aryl bromide (e.g., 4-bromotoluene) (1.5 eq)

-

[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)

-

NiCl₂·dtbbpy (nickel catalyst, 0.5 mol%)

-

(TMS)₃SiH (silane, 1.0 eq)

-

Tetrabutylammonium bromide ((n-Bu)₄NBr) (2.0 eq)

-

1,2-Dimethoxyethane (DME, anhydrous and degassed)

Procedure:

-

In a reaction vessel, combine the serine tosylate (1.0 eq), aryl bromide (1.5 eq), photocatalyst, nickel catalyst, and tetrabutylammonium bromide.

-

Add anhydrous, degassed DME as the solvent.

-

Add the silane reductant to the mixture.

-

Degas the resulting mixture by sparging with nitrogen for 20 minutes.

-

Irradiate the reaction mixture with a 385 nm LED lamp at 30 °C. For larger scale reactions, a flow reactor setup can be utilized.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by flash chromatography to obtain the desired unnatural amino acid derivative.

Table 1: Scope of Aryl Bromides in Cross-Coupling Reaction

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | N-Boc-D-Phe(4-Me)-OMe | 85 |

| 2 | 4-Bromoanisole | N-Boc-D-Phe(4-OMe)-OMe | 78 |

| 3 | 1-Bromo-4-chlorobenzene | N-Boc-D-Phe(4-Cl)-OMe | 73 |

| 4 | 2-Bromonaphthalene | N-Boc-D-(2-naphthyl)alanine-OMe | 86 |

| 5 | 5-Bromoindole | N-Boc-D-5-Br-Trp-OMe | 75 |

Yields are reported for the coupling step.

Protocol 3: Deprotection to Yield Free Unnatural Amino Acid

This two-step protocol describes the hydrolysis of the methyl ester followed by the removal of the Boc protecting group to yield the final UAA.

Reaction Scheme:

-

N-Boc-UAA-OMe + LiOH → N-Boc-UAA-OH

-

N-Boc-UAA-OH + TFA → H₂N-UAA-OH·TFA

Materials:

-

N-Boc-protected unnatural amino acid methyl ester

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

Step A: Saponification of the Methyl Ester

-

Dissolve the N-Boc-UAA-OMe (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH·H₂O (1.5-2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected UAA.

Step B: Boc Group Deprotection

-

Dissolve the N-Boc-UAA-OH from Step A in DCM.

-

Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir at room temperature for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the UAA as its TFA salt.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum. The product can be further purified by recrystallization or ion-exchange chromatography if necessary.

Key Intermediate Versatility

The activated this compound is a branching point for the synthesis of numerous UAA classes.

Protocol for the Acid-Catalyzed Deprotection of N-Boc-D-serine Methyl Ester

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal under acidic conditions.[][2] This application note provides a detailed protocol for the deprotection of N-Boc-D-serine methyl ester to yield D-serine methyl ester hydrochloride. The protocol outlines two common acidic methodologies: using trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrogen chloride (HCl) in dioxane. These methods are favored for their high efficiency and the volatile nature of the byproducts, which simplifies purification.[3]

Reaction Principle

The Boc deprotection mechanism proceeds via protonation of the carbamate carbonyl oxygen by a strong acid. This is followed by the loss of the stable tert-butyl cation, which can be trapped by a scavenger or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine, which is then protonated by the excess acid to form the corresponding ammonium salt.[4]

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are presented below. The choice between the two often depends on the sensitivity of other functional groups in the molecule and the desired salt form of the product.

Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is common due to the high volatility of the reagents and byproducts, simplifying their removal.[3][5]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 TFA:DCM (v/v), although concentrations can be adjusted based on the scale and lability of the substrate.[6][7]

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 30 minutes to 2 hours.[5][7]

-

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene.[3]

-

For isolation of the free amine, dissolve the crude residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.[5] This step should be performed cautiously due to CO₂ evolution.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the D-serine methyl ester.

Method B: Hydrogen Chloride (HCl) in Dioxane

This method provides the product as a stable hydrochloride salt, which is often desirable for storage and subsequent reactions.[7][8][9]

Materials:

-

This compound

-

4M HCl in dioxane

-

Dioxane, anhydrous

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve this compound in anhydrous dioxane in a round-bottom flask.

-

To the stirred solution, add a 4M solution of HCl in dioxane.[8][9][10] The amount of HCl solution should be sufficient to provide a significant excess of HCl.

-

Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 30 minutes to 2 hours.[8][9][10] The product, D-serine methyl ester hydrochloride, may precipitate from the solution.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the solvent can be removed in vacuo.[10]

-

Alternatively, the precipitated hydrochloride salt can be collected by filtration. To facilitate precipitation, diethyl ether can be added to the reaction mixture.

-

Wash the collected solid with cold diethyl ether to remove any non-polar impurities and residual solvent.

-

Dry the product under vacuum to obtain D-serine methyl ester hydrochloride as a solid.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the Boc deprotection of amino acid esters based on literature examples.

| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) |

| Acid | Trifluoroacetic acid | Hydrogen chloride |

| Solvent | Dichloromethane | Dioxane |

| Acid Concentration | 25% - 50% (v/v)[5] | 4 M[8][9][10] |

| Temperature | 0 °C to Room Temperature[5] | Room Temperature[8][9][10] |

| Reaction Time | 30 minutes - 18 hours[5] | 30 minutes - 16 hours[8][9][10] |

| Work-up | Evaporation, optional basic wash[5] | Evaporation or precipitation/filtration[10] |

| Product Form | Free amine or TFA salt | Hydrochloride salt |

| Reported Yield | 60% - 87%[5] | Not explicitly stated for this substrate, but generally high |

Mandatory Visualization

The following diagrams illustrate the chemical transformation and the experimental workflow for the Boc deprotection of this compound.

Caption: Chemical transformation of this compound.

Caption: General experimental workflow for Boc deprotection.

References

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. Boc Deprotection - TFA [commonorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. experts.arizona.edu [experts.arizona.edu]

- 10. Boc Deprotection - HCl [commonorganicchemistry.com]

N-Boc-D-serine Methyl Ester: A Versatile Chiral Building Block in Synthesis

Introduction